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Compound of Interest

Compound Name: 2-Thiophenemethanol

Cat. No.: B153580

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Thiophenemethanol (CAS No. 636-72-6), a key intermediate in pharmaceutical and chemical
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering a consolidated resource of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are
provided to ensure reproducibility and accurate interpretation of results.

Core Spectroscopic Data

The structural integrity and purity of 2-Thiophenemethanol can be effectively determined
through a combination of spectroscopic techniques. The following sections present the key
guantitative data derived from *H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. All spectra were acquired in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for 2-Thiophenemethanol
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Chemical Shift (8) ppm Multiplicity Assighment
~7.28 dd H-5 (Thiophene)
~6.98 dd H-3 (Thiophene)
~6.95 m H-4 (Thiophene)
4.78 S -CHz- (Methylene)
~2.25 brs -OH (Hydroxyl)

Data sourced from a 90 MHz

spectrum in CDCls.[1]

Table 2: 13C NMR Spectroscopic Data for 2-Thiophenemethanol

Chemical Shift (6) ppm

Assignment

143.97 C-2 (Thiophene)
126.70 C-5 (Thiophene)
125.24 C-3/C-4 (Thiophene)
59.24 -CHz- (Methylene)

Data sourced from a 50.18 MHz spectrum in

CDCl=.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies. The spectrum of 2-Thiophenemethanol was obtained from a neat

sample.

Table 3: Key Infrared Absorption Bands for 2-Thiophenemethanol
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Vibrational Mode

Wavenumber (cm~12) Intensity .
Assignment
~3600 - 3200 Broad O-H Stretch (Alcohol)
) C-H Stretch (Aromatic,
~3100 Medium )
Thiophene)
C=C Stretch (Aromatic,
~1530 Medium )
Thiophene)
) C=C Stretch (Aromatic,
~1440 Medium ,
Thiophene)
~1220 Strong C-0O Stretch (Primary Alcohol)
~700 Strong C-S Stretch (Thiophene)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge
ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data (EI-MS) for 2-Thiophenemethanol

mlz Relative Intensity (%) Assignment

114 99.99 [M]* (Molecular lon)
85 93.43 [M-CHOJ*

97 73.12 [M-OH]*

45 73.27 Fragment

39 39.93 Fragment

The molecular weight of 2-
Thiophenemethanol (CsHesOS)
is 114.17 g/mol .[1]
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Experimental Protocols & Methodologies

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible

spectroscopic data.

Protocol 1: NMR Spectroscopy

Sample Preparation: Accurately weigh 10-20 mg of 2-Thiophenemethanol for *H NMR (or
20-50 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs) within a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Ensure the liquid column height is a minimum of 4-5 cm.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small
cotton or glass wool plug in the pipette during transfer to prevent magnetic field distortions.

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet.

Data Acquisition:

o Locking: The instrument locks onto the deuterium signal of the CDCls to stabilize the
magnetic field.

o Shimming: The magnetic field homogeneity is optimized by either manual or automated
shimming procedures to achieve sharp, symmetrical peaks.

o Tuning: The probe is tuned to the appropriate nucleus (*H or 13C) to maximize signal
sensitivity.

o Acquisition: Set standard acquisition parameters and collect the Free Induction Decay
(FID).

Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline
correction to obtain the final spectrum.

Protocol 2: Infrared (IR) Spectroscopy (Neat Liquid Film)
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o Equipment: Utilize two polished salt plates (e.g., NaCl or KBr) and a Fourier Transform
Infrared (FTIR) spectrometer.

o Sample Application: Place 1-2 drops of neat (undiluted) 2-Thiophenemethanol onto the
center of one salt plate.

e Film Formation: Carefully place the second salt plate on top and gently press to create a
thin, uniform liquid film, avoiding air bubbles.

e Spectrum Acquisition:

o Background Scan: First, run a background spectrum with the empty sample holder to
account for atmospheric COz and H20.

o Sample Scan: Place the salt plate "sandwich" into the spectrometer's sample holder and
acquire the sample spectrum. The instrument software automatically ratios the sample
scan against the background.

o Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent
(e.g., isopropanol or acetone), and store them in a desiccator to prevent moisture damage.

Protocol 3: Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Thiophenemethanol in a volatile organic
solvent (e.g., dichloromethane or methanol).

 Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
with an Electron lonization (EI) source.

o GC Separation: Inject the sample into the GC. The volatile compound travels through a
heated capillary column, separating it from any impurities. 2-Thiophenemethanol elutes at a
characteristic retention time.

« lonization: As the compound exits the GC column, it enters the MS ion source where it is
bombarded with high-energy electrons (typically 70 eV). This process forms the positively
charged molecular ion ([M]*) and various fragment ions.
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e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge (m/z) ratio.

o Detection: A detector measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 2-Thiophenemethanol.

General Workflow for Spectroscopic Analysis
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Caption: Logical workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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